molecular formula C12H15N3O2S B11512582 5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide

5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide

Cat. No.: B11512582
M. Wt: 265.33 g/mol
InChI Key: WIGYUUNORLAYIB-UHFFFAOYSA-N
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Description

5-Cyano-2,4-dioxo-3-azaspiro[55]undecane-1-carbothioamide is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydro derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyano and carbothioamide groups make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

1-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-5-carbothioamide

InChI

InChI=1S/C12H15N3O2S/c13-6-7-10(16)15-11(17)8(9(14)18)12(7)4-2-1-3-5-12/h7-8H,1-5H2,(H2,14,18)(H,15,16,17)

InChI Key

WIGYUUNORLAYIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C(=S)N)C#N

Origin of Product

United States

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